molecular formula C4H3BrN2S2 B13532593 2-Bromothiazole-4-carbothioamide

2-Bromothiazole-4-carbothioamide

Cat. No.: B13532593
M. Wt: 223.1 g/mol
InChI Key: MWOLMGQYDWUUKG-UHFFFAOYSA-N
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Description

2-Bromothiazole-4-carbothioamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiazole-4-carbothioamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine under acidic conditions . Another approach involves the palladium-catalyzed cross-coupling reaction between 2,4-dibromothiazole and an organometallic compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromothiazole-4-carbothioamide involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or interfere with DNA replication in microbial cells . The exact pathways and targets depend on the specific biological activity being investigated.

Properties

Molecular Formula

C4H3BrN2S2

Molecular Weight

223.1 g/mol

IUPAC Name

2-bromo-1,3-thiazole-4-carbothioamide

InChI

InChI=1S/C4H3BrN2S2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8)

InChI Key

MWOLMGQYDWUUKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Br)C(=S)N

Origin of Product

United States

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